3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antipsychotic and Neurological Effects
Compounds similar to "3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been examined for their antipsychotic profiles. In particular, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have shown potential in biochemical and behavioral pharmacological test models predictive of antipsychotic efficacy. These compounds exhibit a reduced propensity for neurological side effects, suggesting their potential utility in developing safer antipsychotic medications (Wise et al., 1985).
ORL1 Receptor Agonists
Research has identified high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor within the family of 1,3,8-triazaspiro[4.5]decan-4-ones. These compounds have shown full agonistic behavior in biochemical assays and exhibit moderate to good selectivity against opioid receptors. This suggests their potential in treating conditions modulated by the ORL1 receptor, such as pain and perhaps anxiety (Röver et al., 2000).
Synthesis and Characterization Techniques
The compound's class is involved in studies focusing on innovative synthesis techniques, such as ultrasound-assisted synthesis of novel urea derivatives. These methods emphasize environmental friendliness, energy efficiency, and selectivity, which are crucial for advancing pharmaceutical chemistry (Velupula et al., 2021).
Anticancer and Antimicrobial Activities
Spirocyclic thiazolidinones derived from triazaspiro[4.5]decanes have been evaluated as potential epidermal growth factor receptor inhibitors and have shown moderate antiproliferative activity against cancer cell lines. This highlights the potential of these compounds in cancer therapy (Fleita et al., 2013). Additionally, derivatives have shown significant antimicrobial activities against various strains of microbes, further illustrating the versatile biological activity of compounds in this class (Dalloul et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-14-2-8-17(9-3-14)28(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBJYXSRVFAMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.